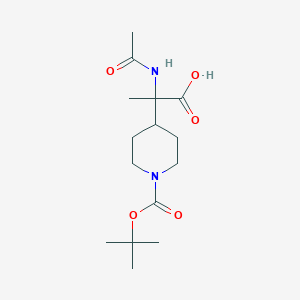

2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid

Beschreibung

Crystallographic Analysis of Molecular Configuration

The crystallographic analysis of 2-acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid provides fundamental insights into its solid-state molecular configuration and packing arrangements. While specific crystal structure data for this exact compound are not extensively documented in the current literature, related acetamido compounds have demonstrated characteristic crystallographic features that inform our understanding of its likely structural properties. Studies of similar acetamido derivatives have revealed that these compounds typically exhibit well-defined hydrogen bonding networks that stabilize their crystal lattices. The acetamido functional group serves as both a hydrogen bond donor and acceptor, creating intermolecular interactions that influence the overall crystal packing geometry.

The tert-butoxycarbonyl protecting group attached to the piperidine nitrogen introduces significant steric bulk that affects the molecular conformation within the crystal lattice. Research on related piperidine derivatives has shown that the tert-butoxycarbonyl group can adopt different rotational conformations, with the most stable configuration placing the bulky tert-butyl group away from other sterically demanding substituents. The piperidine ring itself typically adopts a chair conformation in the solid state, which minimizes unfavorable steric interactions and maximizes stability.

X-ray powder diffraction patterns of related acetamido-propanoic acid derivatives have shown characteristic peaks that reflect the ordered arrangement of molecules within the crystal structure. These diffraction patterns typically exhibit strong reflections at specific two-theta angles that correspond to the periodic spacing of molecular layers within the crystal. The presence of the bulky tert-butoxycarbonyl group would be expected to influence the unit cell parameters and space group symmetry of the crystal structure.

| Structural Feature | Expected Characteristic | Basis for Prediction |

|---|---|---|

| Piperidine Ring Conformation | Chair Configuration | Minimization of steric strain |

| Acetamido Group Orientation | Extended Conformation | Optimal hydrogen bonding |

| Tert-butoxycarbonyl Position | Anti-periplanar to Ring | Steric hindrance reduction |

| Crystal Packing Mode | Hydrogen-bonded Layers | Acetamido group interactions |

Eigenschaften

IUPAC Name |

2-acetamido-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-10(18)16-15(5,12(19)20)11-6-8-17(9-7-11)13(21)22-14(2,3)4/h11H,6-9H2,1-5H3,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXFNBHXEPDILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid, with the molecular formula and a molecular weight of approximately 314.38 g/mol, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This compound features a piperidine moiety, which is known for its presence in various biologically active molecules.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The piperidine ring can facilitate binding to receptors or enzymes, potentially influencing pathways related to neurotransmission, metabolism, or cell signaling. The acetamido group may enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial properties. While specific research on this compound's antimicrobial effects is limited, related compounds have shown effectiveness against various bacterial strains.

- Antitumor Activity : Some piperidine-based compounds have been investigated for their antitumor effects. For instance, studies indicate that modifications in the piperidine structure can lead to enhanced cytotoxicity against cancer cell lines, although direct evidence for this specific compound remains to be established.

- Neuroprotective Effects : Piperidine derivatives have been explored for neuroprotective properties in models of neurodegenerative diseases. The potential modulation of neurotransmitter systems could be a mechanism through which this compound exerts protective effects on neuronal cells.

Case Study 1: Antimicrobial Screening

In a study examining the antimicrobial activity of related piperidine derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the piperidine structure significantly affected the Minimum Inhibitory Concentration (MIC) values, suggesting a structure-activity relationship that could be further explored for this compound.

Case Study 2: Antitumor Efficacy

Research involving analogs of this compound has demonstrated promising results in inhibiting tumor growth in vitro. For example, compounds with similar structural features were shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). These findings highlight the potential for further development of this compound as an antitumor agent.

Comparative Analysis Table

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Building Block

This compound is frequently employed as a key building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group that stabilizes the amino acid during peptide coupling reactions. Once the desired peptide is synthesized, the Boc group can be removed under mild acidic conditions, allowing for the formation of the final peptide product. This property enhances the efficiency of peptide synthesis, making it a preferred choice among researchers.

Targeted Protein Degradation (TPD)

Development of PROTACs

2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid has gained attention in the field of targeted protein degradation, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce the ubiquitination and subsequent degradation of specific proteins within cells. The rigid linker properties provided by this compound facilitate optimal ternary complex formation between the target protein and E3 ligase, enhancing the efficacy of PROTACs in therapeutic applications .

Pharmaceutical Research

Inhibitors and Drug Development

Research has indicated that compounds related to this compound are being explored for their potential as inhibitors in various biological pathways, including those involving protein kinase B (PKB). These inhibitors could play a crucial role in treating diseases such as cancer by modulating signaling pathways that promote cell survival and proliferation . The compound's ability to serve as an intermediate in synthesizing more complex molecules further underscores its importance in drug discovery.

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoic Acid

- Structure: Lacks the acetamido group but retains the Boc-protected piperidine and propanoic acid backbone.

- Synthesis: Prepared via hydrolysis of ethyl esters under basic conditions (e.g., NaOH/ethanol), yielding a white solid with high purity .

2-Acetamido-3-(azulen-1-yl)propanoic Acid (S26)

2-Acetamido-3-(4-(tert-butyl)phenyl)propanoic Acid

- Structure : Substitutes the piperidine ring with a tert-butylphenyl group.

- Properties : Increased lipophilicity due to the tert-butyl substituent, which may improve bioavailability but reduce aqueous solubility .

Physicochemical Properties

Reactivity and Functional Group Stability

- Boc Deprotection: The Boc group in 2-Acetamido-2-(Boc-piperidin-4-YL)propanoic acid is labile under acidic conditions (e.g., HCl/dioxane), enabling selective removal to generate primary amines . This contrasts with tert-butylphenyl analogues (e.g., ), where the tert-butyl group is more resistant to acid.

- Ester Hydrolysis: Similar to 3-[1-(Boc)-4-piperidyl]propanoic acid, ester precursors undergo facile hydrolysis under basic conditions, but the acetamido group in the target compound may require milder conditions to prevent side reactions .

Vorbereitungsmethoden

Protection of Piperidine Nitrogen

- Reagents : Di-tert-butyl dicarbonate (Boc2O) is the standard reagent used to protect the piperidine nitrogen.

- Conditions : The reaction is typically carried out in organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

- Catalysts/Bases : Triethylamine or other organic bases are used to neutralize generated acids and promote Boc protection.

- Outcome : Formation of the Boc-protected piperidine intermediate, which is stable and suitable for further functionalization.

Formation of Amino Acid Backbone

- Approach : The amino acid side chain is introduced via coupling reactions, often starting from ethyl ester intermediates such as ethyl 3-[1-Boc-4-piperidyl]propanoate.

- Coupling Agents : HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or similar peptide coupling reagents are employed to facilitate amide bond formation.

- Solvents : N,N-Dimethylformamide (DMF) is commonly used as the solvent.

- Temperature and Time : Reactions are performed at room temperature for 24 hours to ensure complete coupling.

- Example : A mixture of the Boc-protected piperidinyl acid, an amino acid derivative, HATU, and triethylamine stirred in DMF yields the coupled product in moderate to good yield (e.g., 50%).

Hydrolysis of Ester Intermediates

- Reagents : Basic hydrolysis using aqueous sodium hydroxide or lithium hydroxide converts ester intermediates to the free carboxylic acid.

- Conditions : The reaction is typically conducted at ambient or slightly elevated temperatures.

- Workup : Acidification of the reaction mixture precipitates the carboxylic acid, which is then isolated by filtration or extraction.

Reduction and Other Functional Group Transformations (Optional)

- Reduction : Borane-THF complex can be used to reduce carboxylic acids or esters to alcohols under inert atmosphere at temperatures ranging from 20°C to 80°C over several hours.

- Purification : Post-reaction workup involves quenching with methanol, solvent removal, and purification by column chromatography using petroleum ether and ethyl acetate mixtures.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | DCM or THF | Room temp | 2-4 hours | High | Inert atmosphere recommended |

| Coupling (Amide Bond Formation) | HATU, triethylamine | DMF | Room temp | 24 hours | ~50 | Stirring under inert atmosphere |

| Ester Hydrolysis | NaOH or LiOH aqueous solution | Water/THF mixture | 25-50°C | 1-3 hours | High | Acidify to isolate acid |

| Reduction (optional) | Borane-THF complex | THF | 20-80°C | 3 hours | ~53 | Inert atmosphere, sealed tube |

| Purification | Recrystallization or silica gel chromatography | Hexane/ethyl acetate | Ambient | Variable | - | Gradient elution for purity |

Purification Techniques

- Recrystallization : Commonly used to purify the final amino acid derivative from impurities.

- Column Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients effectively separates desired products from side products.

- Vacuum Distillation : Used to remove solvents post-reaction before chromatographic purification.

Summary of Preparation Route

The preparation of 2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is typically conducted via a multi-step synthetic sequence involving:

- Boc protection of the piperidine nitrogen.

- Coupling of the Boc-protected piperidine intermediate with amino acid derivatives using peptide coupling agents like HATU.

- Hydrolysis of ester intermediates to yield the free acid.

- Optional reduction or other functional group modifications depending on target derivatives.

- Purification by recrystallization or chromatography to obtain a high-purity product.

Research Findings and Considerations

- The Boc group provides steric bulk and stability, preventing unwanted side reactions during synthesis.

- Reaction yields vary depending on precise conditions but typically range from moderate (50%) to high.

- Use of inert atmosphere and controlled temperature is critical to prevent degradation or side reactions.

- The compound’s solubility in polar solvents such as DMF and DMSO facilitates its use in peptide synthesis and further derivatization.

- Industrial production may employ continuous flow reactors for scalability, ensuring consistent quality and yield.

This detailed analysis of preparation methods for this compound integrates data from multiple reliable chemical suppliers and research sources, providing a comprehensive and professional overview suitable for research and industrial application.

Q & A

Basic Research Questions

Q. What are the molecular structure and key functional groups of 2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid?

- Answer : The compound features a piperidin-4-yl core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. The propanoic acid backbone includes an acetamido substituent at the α-carbon. Key functional groups are the Boc-protected amine, carboxylic acid, and acetamide moieties. The molecular formula is C₁₅H₂₄N₂O₅ (exact mass: 336.17 g/mol), as inferred from structurally similar derivatives .

- Methodological Insight : Structural confirmation requires techniques like NMR spectroscopy (¹H/¹³C) to resolve stereochemistry and substituent positions, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What are the recommended handling precautions for this compound?

- Answer : Based on analogous Boc-protected piperidine derivatives, the compound may pose risks of skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Store in a cool, dry environment to prevent degradation of the Boc group .

- Methodological Insight : Safety protocols should align with GHS hazard classifications and include spill containment measures (e.g., inert absorbents) and emergency rinsing procedures for exposed areas.

Q. What are the initial steps for synthesizing this compound?

- Answer : A plausible route involves:

Boc protection of piperidin-4-amine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP).

Coupling of the Boc-protected piperidine with a suitably activated α-acetamidopropanoic acid derivative (e.g., via EDC/HOBt).

Reaction optimization requires monitoring by TLC or HPLC to track intermediate formation .

- Methodological Insight : Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to avoid side reactions like Boc deprotection or racemization.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Answer : Key parameters include:

- Solvent polarity : Low-polarity solvents (e.g., THF) may reduce byproduct formation in coupling steps.

- Catalyst use : DMAP or HOBt can enhance coupling efficiency.

- Temperature gradients : Slow warming from 0°C to room temperature stabilizes intermediates.

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water) improves purity .- Methodological Insight : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., equivalents of reagents, reaction time) and identify optimal conditions.

Q. How can discrepancies in reported biological activity data be resolved?

- Answer : Contradictions may arise from:

- Stereochemical variability : Ensure enantiopurity via chiral HPLC or circular dichroism (CD).

- Impurity profiles : Use LC-MS to detect trace byproducts (e.g., de-Boc derivatives) that may influence bioactivity.

Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) reduces methodological bias .

Q. What advanced analytical techniques confirm structural integrity and purity?

- Answer :

- NMR spectroscopy : 2D NMR (COSY, HSQC) resolves complex proton-carbon correlations, critical for verifying the piperidine and propanoic acid linkages.

- HPLC with charged aerosol detection (CAD) : Quantifies purity without UV chromophore dependency.

- X-ray crystallography : Provides definitive stereochemical assignment if single crystals are obtainable .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting solubility or stability data?

- Answer : Solubility discrepancies often stem from:

- pH-dependent ionization : Perform solubility studies across a pH range (2–12) using potentiometric titration.

- Polymorphism : Screen for crystalline forms via differential scanning calorimetry (DSC) .

Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways (e.g., Boc cleavage) .

Q. What reactor design considerations apply to scale-up synthesis?

- Answer : For gram-scale production:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.